Isotetrandrine
Overview
Description
Isotetrandrine: is a bisbenzylisoquinoline alkaloid derived from the plant Stephania tetrandra. It is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects . This compound has been extensively studied for its potential therapeutic applications in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isotetrandrine can be synthesized through multiple routes. One efficient method involves the use of N-acyl Pictet-Spengler condensations to access the tetrahydroisoquinoline moieties, followed by copper-catalyzed Ullmann couplings for diaryl ether formation . Starting from commercially available building blocks, this compound can be synthesized in 12 steps. The sequence of the four central condensation steps can yield either equimolar mixtures of both diastereomers or predominantly this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Isotetrandrine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions include N-desmethyl this compound, hydroxy-isotetrandrine, oxo-isotetrandrine, and oxo-hydroxy-isotetrandrine .
Scientific Research Applications
Isotetrandrine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of bisbenzylisoquinoline alkaloids.
Biology: this compound has been shown to inhibit the proliferation of T cells by regulating the NF-κB pathway.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, Parkinson’s disease, and autoimmune disorders
Mechanism of Action
Isotetrandrine is compared with other bisbenzylisoquinoline alkaloids such as tetrandrine, fangchinoline, berbamine, dauricine, cepharanthine, and armepavine . Among these, this compound shows the strongest inhibitory effects on the expression of NF-κB and p-NF-κB in various cell types . This makes this compound unique in its potent anti-inflammatory and anti-cancer properties.
Comparison with Similar Compounds
- Tetrandrine
- Fangchinoline
- Berbamine
- Dauricine
- Cepharanthine
- Armepavine
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Biological Activity
Isotetrandrine (ITD), a bisbenzylisoquinoline alkaloid derived from Mahonia species, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, particularly focusing on its neuroprotective, anti-inflammatory, and immunomodulatory properties, supported by case studies and research findings.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD).
- Case Study: Neuroprotection in Zebrafish PD Model
A study demonstrated that ITD significantly inhibited the upregulation of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) when co-treated with lipopolysaccharide (LPS) in zebrafish models. Specifically, ITD at a concentration of 200 μM effectively ameliorated LPS-induced neuroinflammation and apoptosis, as evidenced by reduced mRNA levels of inflammatory cytokines like IL-6 and TNF-α .
Concentration (μM) | iNOS Expression | COX-2 Expression | IL-6 mRNA Level |
---|---|---|---|
0 | High | High | High |
10 | Moderate | Moderate | Moderate |
100 | Low | Low | Low |
200 | Very Low | Very Low | Very Low |
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.
- Mechanism of Action
ITD has been shown to inhibit the activation of NF-κB, a key regulator of inflammation. In vitro studies indicated that ITD reduced the proliferation of T cells by downregulating NF-κB signaling pathways. The IC50 values for ITD against various immune cells were significantly lower than those for tetrandrine, indicating a stronger anti-proliferative effect .
Antioxidative Properties
In addition to its neuroprotective and anti-inflammatory effects, this compound possesses antioxidative capabilities.
- Research Findings
A study demonstrated that ITD mitigated oxidative damage induced by tert-butyl hydroperoxide in HepG2 cells. The compound suppressed reactive oxygen species generation and promoted the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1). This antioxidative effect was linked to the nuclear translocation of Nrf2, a transcription factor crucial for cellular defense against oxidative stress .
Immunomodulatory Effects
This compound's immunomodulatory effects have been explored in various contexts.
- Case Study: Neuromyelitis Optica
In a screening study aimed at identifying blockers for NMO-IgG binding to aquaporin-4 (AQP4), this compound was found to inhibit NMO-IgG binding without affecting AQP4 expression or function. This suggests potential therapeutic applications in autoimmune diseases affecting the central nervous system .
Summary of Biological Activities
The following table summarizes the key biological activities of this compound:
Properties
IUPAC Name |
(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTKBKWTSCPRNU-XZWHSSHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316772 | |
Record name | 1-Isotetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477-57-6, 23495-90-1 | |
Record name | 1-Isotetrandrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isotetrandrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isotetrandrine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isotetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOTETRANDRINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T861CP2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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